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Methyl 2,2,2-trifluoroethyl carbonate is a chemical compound with the molecular formula C₄H₅F₃O₃ and a molecular weight of 158.08 g/mol. It is categorized as a carbonate ester and is recognized by its CAS number 156783-95-8. This compound features a trifluoroethyl group, which imparts unique properties due to the presence of three fluorine atoms. Methyl 2,2,2-trifluoroethyl carbonate is a colorless liquid with a boiling point ranging from 57 to 106 °C depending on the pressure conditions .
FEMC is classified as a flammable liquid and can be harmful if swallowed, inhaled, or comes into contact with skin or eyes. It can cause skin irritation, allergic skin reactions, and serious eye irritation. It is also a suspected respiratory irritant. Here are some specific safety considerations:
These reactions are essential for its use in organic synthesis and material science.
Methyl 2,2,2-trifluoroethyl carbonate can be synthesized through several methods:
Each method varies in complexity and yield, depending on the reaction conditions employed .
Methyl 2,2,2-trifluoroethyl carbonate has several applications:
Several compounds share structural similarities with methyl 2,2,2-trifluoroethyl carbonate:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 2,2,2-trifluoroethyl carbonate | C₅H₇F₃O₃ | Contains an ethyl group instead of methyl |
| Methyl trifluoroacetate | C₄H₅F₃O₂ | Lacks the carbonate structure |
| Trifluoroethyl acetate | C₄H₅F₃O₂ | Acetate instead of carbonate |
Methyl 2,2,2-trifluoroethyl carbonate is unique due to its specific trifluoromethyl group attached to a carbonate structure. This configuration may confer distinct physical and chemical properties compared to similar compounds .
The synthesis of Methyl 2,2,2-trifluoroethyl carbonate involves several distinct esterification pathways, each characterized by unique mechanistic features that distinguish fluorinated carbonate formation from conventional carbonate synthesis. The fundamental esterification mechanism proceeds through nucleophilic substitution reactions where the trifluoroethyl group introduces significant electronic effects that alter reaction kinetics and selectivity [1].
The primary esterification pathway involves the reaction between methanol and 2,2,2-trifluoroethanol in the presence of phosgene or phosgene equivalents. The mechanism initiates with the formation of a tetrahedral intermediate when methanol attacks the carbonyl carbon of the carbonate precursor [1]. The trifluoromethyl group adjacent to the ethyl chain significantly withdraws electron density through both inductive and field effects, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack [2].
Research has demonstrated that the esterification of fluorinated compounds follows a modified pathway compared to non-fluorinated analogs. Studies on fluorinated aromatic carboxylic acids have shown that the presence of fluorine atoms can reduce reaction times significantly, with some processes achieving completion in as little as 10 hours compared to traditional methods requiring 24-48 hours [3]. The electron-withdrawing nature of the trifluoromethyl group stabilizes the transition state, leading to enhanced reaction rates and improved yields.
The photo-on-demand synthesis method represents a revolutionary approach to fluorinated carbonate production. This process utilizes ultraviolet light to generate phosgene in situ from chloroform and oxygen, eliminating the need for handling toxic phosgene directly [4] [5]. The photochemical reaction occurs through the generation of chlorine radicals upon ultraviolet irradiation of chloroform, which subsequently react with oxygen to form phosgene. This phosgene then participates in the esterification reaction with the appropriate alcohols to form the desired carbonate [5] [6].
The mechanistic pathway for photo-on-demand synthesis involves several key steps. First, chloroform undergoes homolytic cleavage under ultraviolet radiation to generate trichloromethyl and chlorine radicals. The trichloromethyl radical reacts with molecular oxygen to form phosgene and chlorine dioxide. The in situ generated phosgene then reacts with methanol and 2,2,2-trifluoroethanol through the conventional esterification mechanism to produce Methyl 2,2,2-trifluoroethyl carbonate [7].
Alternative synthesis routes include direct fluorination methods using elemental fluorine or fluorinating agents such as Selectfluor. The direct fluorination approach involves the treatment of ethylene carbonate derivatives with fluorine gas under controlled conditions [8]. This method requires careful temperature and pressure control to prevent over-fluorination and decomposition of the carbonate structure. The reaction typically proceeds at temperatures between 150-300°C and pressures of 1-5 atmospheres [8].
Electrochemical fluorination represents another viable synthesis pathway. This method employs electrochemical cells containing hydrogen fluoride as the fluorinating medium [9]. The process generates fluorine radicals at the anode, which subsequently react with carbonate precursors to introduce fluorine substituents. While this method offers excellent control over fluorination patterns, it requires specialized equipment and careful handling of hydrogen fluoride [9].
The hydrogenation of chlorotrifluoroethylene derivatives provides an indirect route to trifluoroethyl-containing carbonates. This process involves the catalytic reduction of chlorotrifluoroethylene using supported palladium or platinum catalysts [10]. The resulting trifluoroethyl intermediates can then be converted to the corresponding carbonates through standard esterification procedures. This method achieves high selectivity for trifluoroethylene formation with conversion rates exceeding 90% [10].
Industrial production of Methyl 2,2,2-trifluoroethyl carbonate requires sophisticated manufacturing processes that address safety, efficiency, and environmental concerns associated with fluorinated compound synthesis. The most commercially viable approaches center on continuous flow processes that minimize handling of hazardous intermediates while maximizing product quality and yield.
The photo-on-demand synthesis method has emerged as the most promising industrial-scale production technology. This approach utilizes continuous flow reactors equipped with ultraviolet light sources to generate phosgene in situ from chloroform [7]. The process achieves conversion rates exceeding 96% with reaction times of less than one minute under optimal conditions [7]. Industrial implementation involves tubular reaction vessels with integrated quartz glass jackets housing low-pressure mercury lamps operating at 20 watts [4].
The flow photo-on-demand system operates by continuously feeding chloroform, alcohol reactants, and catalysts into the reactor while maintaining oxygen flow at controlled rates. The system can produce up to ten grams of product in two hours under laboratory conditions, with potential for kilogram-scale production through parallel reactor configurations [7]. The continuous nature of this process eliminates the safety risks associated with phosgene storage and handling while providing consistent product quality.
Traditional phosgene-based industrial synthesis requires extensive safety infrastructure due to the extreme toxicity of phosgene. Manufacturing facilities must incorporate specialized ventilation systems, emergency response protocols, and continuous monitoring equipment. The process typically operates in batch mode with reaction temperatures maintained between 80-150°C and pressures of 1-2 atmospheres [11]. While this method can achieve yields of 75-90%, the associated safety risks and environmental concerns have driven industry interest toward alternative approaches.
The direct fluorination method using elemental fluorine requires specialized reactor designs capable of withstanding highly corrosive conditions. Industrial reactors are typically constructed from specialized alloys or lined with fluoropolymer materials to prevent corrosion [8]. The process operates under inert gas dilution to control reaction exothermicity and prevent thermal runaway. Nitrogen is commonly used as a diluent gas, with fluorine concentrations maintained below 20% to ensure safe operation [8].
Electrochemical fluorination facilities require significant capital investment due to the specialized electrochemical cells and hydrogen fluoride handling systems. The process operates continuously with careful control of current density and electrolyte composition [9]. Industrial electrochemical fluorination plants typically incorporate multiple electrochemical cells in series to achieve the desired degree of fluorination while maintaining high current efficiency.
Quality control in industrial production involves multiple analytical checkpoints throughout the manufacturing process. Raw material specifications must ensure moisture content below 50 parts per million to prevent hydrolysis reactions that can reduce product purity [12]. Intermediate sampling points allow monitoring of reaction progress and early detection of process deviations that could affect final product quality.
Temperature control systems in industrial reactors utilize sophisticated heat exchange networks to maintain optimal reaction conditions while preventing thermal degradation. The exothermic nature of many fluorination reactions requires precise heat removal to prevent temperature excursions that can lead to side reactions and reduced selectivity [11]. Cooling systems typically employ multiple stages with emergency cooling capabilities to handle potential runaway reactions.
Waste management in industrial fluorinated carbonate production requires specialized treatment systems for fluorine-containing byproducts. Scrubber systems using sodium hydroxide solutions neutralize hydrogen fluoride and other acidic byproducts [11]. Organic waste streams containing fluorinated compounds require incineration at high temperatures with appropriate emission controls to prevent environmental release of persistent fluorinated species.
Purification of Methyl 2,2,2-trifluoroethyl carbonate to industrial specifications requires multiple separation techniques designed to remove specific impurity classes while preserving product integrity. The most critical purification challenge involves removing hydrogen fluoride, unreacted starting materials, and thermal degradation products that can affect battery performance when the compound is used as an electrolyte additive [12].
Fractional distillation represents the primary purification method for achieving high-purity Methyl 2,2,2-trifluoroethyl carbonate. The compound exhibits a boiling point of 90°C at atmospheric pressure, allowing separation from higher and lower boiling impurities through carefully controlled distillation [13]. Industrial distillation columns typically operate with 20-30 theoretical plates to achieve the required separation efficiency. The process operates at atmospheric pressure with reflux ratios between 3:1 and 5:1 to maximize purity while maintaining reasonable throughput [14].
Vacuum distillation provides enhanced purification for thermally sensitive applications. Operating at reduced pressures of 10-50 millimeters of mercury allows distillation at lower temperatures, minimizing thermal degradation [11]. The reduced pressure distillation achieves purities of 98-99.5% with recovery rates of 90-98% [14]. This method is particularly effective for removing hydrogen fluoride impurities, which can be stripped at low pressures before the main distillation.
Hydrogen fluoride removal requires specialized techniques due to its high reactivity and corrosive nature. Preliminary hydrogen fluoride stripping employs nitrogen purge at elevated temperatures to volatilize hydrogen fluoride before distillation [11]. Adsorption methods using silica gel or molecular sieves provide secondary hydrogen fluoride removal, reducing concentrations to below 30 parts per million [11]. The adsorbent systems require careful regeneration procedures to maintain effectiveness and prevent contamination of subsequent batches.
Crystallization techniques offer selective purification for specific impurity removal. Low-temperature crystallization at 0-25°C preferentially crystallizes the desired product while leaving impurities in solution [14]. Solvent selection is critical, with non-protic solvents such as hexane, cyclohexane, or ethylbenzene providing optimal crystallization behavior [14]. The crystallization process achieves purities of 95-98% with recovery rates of 70-85%.
Adsorption chromatography using silica gel or activated alumina removes polar impurities and colored byproducts. The process operates at ambient temperature with organic solvent elution systems [14]. Gradient elution using increasing polarity solvents provides selective separation of impurities based on their adsorption affinity. This method achieves purities of 96-99% with recovery rates of 80-90%.
Molecular distillation represents the highest purity purification technique, operating under high vacuum conditions of 0.1-1 millimeter of mercury [14]. The short residence time and low operating temperatures minimize thermal degradation while achieving purities of 99-99.8%. This technique is particularly effective as a final polishing step for ultra-high purity applications.
Quality control standards for Methyl 2,2,2-trifluoroethyl carbonate follow specifications established for battery-grade materials. The primary specification requires minimum purity of 98% by gas chromatography with flame ionization detection [15]. Moisture content must remain below 300 parts per million by weight, measured using Karl Fischer coulometric titration [12]. Hydrogen fluoride content is limited to maximum 250 parts per million by weight [12].
Gas Chromatography-Mass Spectrometry provides comprehensive purity analysis and impurity identification. The analysis utilizes capillary columns with 30-meter length and 0.25-millimeter internal diameter coated with phenyl methyl siloxane stationary phases [15]. Temperature programming from 30°C to 220°C at 25°C per minute provides optimal separation of the target compound from potential impurities. Detection limits of 0.01-0.1% enable identification of trace impurities that could affect product performance [15].
Nuclear Magnetic Resonance spectroscopy confirms molecular structure and detects structural isomers or degradation products. Proton, carbon-13, and fluorine-19 Nuclear Magnetic Resonance spectra provide comprehensive structural verification [15]. Quantitative Nuclear Magnetic Resonance techniques measure purity with accuracy comparable to gas chromatography while providing structural information unavailable from other analytical methods [16].
Fourier Transform Infrared Spectroscopy identifies functional groups and detects chemical modifications. The technique provides rapid qualitative analysis with detection limits of 0.1-0.5% for most organic impurities [15]. Attenuated Total Reflectance sampling enables direct analysis without sample preparation, making it suitable for routine quality control applications.
Elemental analysis verifies carbon, hydrogen, and fluorine content within ±0.3% of theoretical values. Combustion analysis provides accurate elemental composition data essential for confirming product identity and detecting inorganic contamination. This analysis is particularly important for fluorinated compounds where halogen content directly affects performance characteristics.
The analytical methods are integrated into comprehensive quality control protocols that monitor critical quality parameters throughout the production process. Statistical process control charts track analytical results to identify trends and process deviations before they affect product specifications. Batch release testing requires all analytical specifications to be met before products are approved for shipment to customers.
Methyl 2,2,2-trifluoroethyl carbonate presents a distinctive molecular architecture characterized by a central carbonate functional group linking a methyl group to a trifluoroethyl moiety. The compound exhibits the molecular formula C₄H₅F₃O₃ with a molecular weight of 158.08 grams per mole [1] [2] [3]. The IUPAC designation methyl (2,2,2-trifluoroethyl) carbonate reflects the asymmetric nature of this carbonate ester, incorporating both a simple alkyl group and a highly electronegative trifluoroalkyl substituent [2] [3].
The molecular geometry of methyl 2,2,2-trifluoroethyl carbonate is governed by the tetrahedral coordination around the central carbon atom of the carbonate group. The presence of the trifluoromethyl group introduces significant electronic effects due to the high electronegativity of fluorine atoms. Based on established bond length data for similar fluorinated compounds, the carbon-fluorine bonds in the trifluoromethyl group are expected to exhibit lengths of approximately 1.33-1.36 Å, which is characteristic of C-F bonds in trifluoroalkyl systems [4] [5]. The carbon-oxygen bonds within the carbonate moiety are anticipated to display bond lengths of approximately 1.42-1.44 Å for the ester linkages and 1.22-1.25 Å for the carbonyl double bond [5] [6].
The compound adopts a three-dimensional conformation influenced by the steric and electronic properties of the trifluoroethyl substituent. The trifluoromethyl group imparts significant electron-withdrawing character to the molecule, affecting both the reactivity and stability of the carbonate functionality. The molecular structure can be represented by the InChI key GBPVMEKUJUKTBA-UHFFFAOYSA-N, which provides a unique identifier for this specific structural arrangement [2].
While specific crystallographic data for methyl 2,2,2-trifluoroethyl carbonate has not been reported in the literature, analogous trifluoroethyl compounds exhibit characteristic crystal packing patterns dominated by dipole-dipole interactions and weak hydrogen bonding involving the fluorine atoms [7]. The polar nature of the carbonate group combined with the high electronegativity of the trifluoromethyl substituent suggests that crystal structures would likely feature intermolecular interactions that stabilize the solid-state arrangement.
The rotational freedom around the C-O bonds allows for multiple conformational states, with four rotatable bonds identified in the molecular structure [8]. This conformational flexibility influences both the physical properties and the spectroscopic characteristics of the compound. The polar surface area of 36 Ų indicates moderate polarity, consistent with the presence of the carbonate functional group balanced by the hydrophobic trifluoroalkyl substituent [8].
The infrared spectrum of methyl 2,2,2-trifluoroethyl carbonate exhibits characteristic absorption bands that provide definitive identification of the functional groups present in the molecule. The most prominent feature appears in the carbonyl stretching region, where the C=O stretch of the carbonate group is expected to occur between 1735-1780 cm⁻¹ [9] [10] [11] [12]. This frequency range is typical for carbonate esters and reflects the electron-withdrawing influence of both oxygen atoms bonded to the carbonyl carbon.
The trifluoromethyl group contributes multiple distinctive absorption bands in the C-F stretching region between 1100-1300 cm⁻¹ [13] [14] [10]. These bands are particularly intense due to the high polarity of the C-F bonds and typically appear as a complex multiplet reflecting the asymmetric and symmetric stretching modes of the CF₃ group. The presence of three equivalent fluorine atoms in the trifluoromethyl substituent results in characteristic splitting patterns that serve as diagnostic markers for this functional group.
Carbon-oxygen stretching vibrations associated with the carbonate linkages manifest in the 1000-1300 cm⁻¹ region with medium to strong intensity [10] [11] [15] [12]. These absorptions overlap with some of the C-F stretching modes but can be distinguished through careful analysis of the spectral fine structure. The asymmetric nature of the carbonate, with different substituents on each oxygen atom, results in distinct C-O stretching frequencies for the methyl and trifluoroethyl ester linkages.
Aliphatic C-H stretching vibrations appear in the expected range of 2850-3000 cm⁻¹, encompassing both the methyl group and the methylene group of the trifluoroethyl substituent [10] [11] [15] [12]. These absorptions are of medium intensity and provide confirmation of the aliphatic character of portions of the molecule. The relative intensities and positions of these bands can be used to distinguish between the different C-H environments present in the structure.
Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for methyl 2,2,2-trifluoroethyl carbonate through analysis of ¹H, ¹³C, and ¹⁹F NMR spectra. The ¹H NMR spectrum exhibits signals consistent with the expected molecular structure, including resonances for the methyl group, the methylene group adjacent to the trifluoromethyl substituent, and characteristic coupling patterns [9] [16] [17].
The methyl group bonded to the carbonate oxygen appears as a singlet in the ¹H NMR spectrum, typically around 3.8-4.0 ppm, reflecting the deshielding effect of the adjacent oxygen atom. The methylene protons of the trifluoroethyl group exhibit a characteristic triplet pattern due to coupling with the adjacent trifluoromethyl group, with chemical shifts appearing downfield due to the electron-withdrawing effect of the fluorine atoms.
¹³C NMR spectroscopy reveals the carbon framework of the molecule, with the carbonyl carbon of the carbonate group appearing in the characteristic range for ester carbonyls. The trifluoromethyl carbon exhibits a distinctive quartet pattern in ¹³C NMR due to coupling with the three equivalent fluorine atoms, providing unambiguous identification of this structural feature [18] [19] [20].
¹⁹F NMR spectroscopy offers particularly valuable information for fluorinated compounds, with the trifluoromethyl group displaying a characteristic signal that serves as a definitive structural marker. The chemical shift and coupling patterns observed in ¹⁹F NMR provide confirmation of the trifluoromethyl group's chemical environment and its bonding arrangement within the molecule [18] [19] [20].
Mass spectrometric analysis of methyl 2,2,2-trifluoroethyl carbonate yields characteristic fragmentation patterns that provide structural information and molecular weight confirmation. The molecular ion peak appears at m/z 158, corresponding to the expected molecular weight of the compound [21] [22]. The intensity of the molecular ion peak varies depending on the ionization conditions, with electron impact ionization typically producing moderate to weak molecular ion signals for carbonate esters.
Fragmentation patterns follow predictable pathways common to carbonate esters and fluorinated compounds. Alpha cleavage adjacent to the carbonyl group represents a major fragmentation pathway, resulting in the formation of acylium ions and neutral alkyl radicals [21] [22]. The loss of the methoxy group (OCH₃, 31 mass units) and the loss of the trifluoroethyl group (C₂H₂F₃, 83 mass units) constitute prominent fragmentation channels.
The trifluoromethyl group contributes to characteristic fragment ions, including CF₃⁺ (m/z 69) and other fluorine-containing fragments that serve as diagnostic markers for trifluoroalkyl compounds. The base peak in the mass spectrum may correspond to various fragment ions depending on the relative stabilities of the charged species formed during fragmentation.
Tandem mass spectrometry techniques provide additional structural information through controlled fragmentation of specific precursor ions. This approach enables detailed analysis of the fragmentation pathways and provides enhanced specificity for compound identification in complex mixtures [22] [23].
The thermochemical properties of methyl 2,2,2-trifluoroethyl carbonate reflect the combined influences of the carbonate functional group and the trifluoroalkyl substituent. The compound demonstrates thermal stability under normal storage and handling conditions, maintaining its chemical integrity at ambient temperatures [24] [25]. However, like most organic carbonates, it exhibits sensitivity to elevated temperatures and specific chemical environments that can promote decomposition.
The boiling point of methyl 2,2,2-trifluoroethyl carbonate has been reported with some variation in the literature, with values ranging from 74.2°C at 760 mmHg to 103°C depending on the measurement conditions [9] [16] [26] [17] [27] [28]. This relatively low boiling point reflects the moderate molecular weight and the absence of strong intermolecular hydrogen bonding, despite the presence of the polar carbonate group. The discrepancy in reported boiling points may arise from differences in sample purity, measurement techniques, or atmospheric pressure corrections.
The melting point of the compound is reported as 38°C, indicating that methyl 2,2,2-trifluoroethyl carbonate exists as a liquid at ambient temperature [29] [30]. This phase behavior is consistent with the molecular structure, which lacks the symmetry and intermolecular interactions necessary for high melting points. The relatively low melting point facilitates handling and processing of the compound in industrial applications.
Vapor pressure measurements indicate that the compound exhibits moderate volatility, with a vapor pressure of 111 mmHg at 25°C [26] [28]. This relatively high vapor pressure contributes to the compound's volatility and influences its behavior during storage, handling, and processing operations. The combination of moderate boiling point and significant vapor pressure necessitates appropriate ventilation and containment measures during use.
The flash point of methyl 2,2,2-trifluoroethyl carbonate has been reported with considerable variation, ranging from 0°C to 38°C depending on the test method and conditions [16] [26] [17] [24] [28] [30]. This low flash point indicates that the compound presents flammability hazards and requires careful handling to prevent ignition sources. The variation in reported flash point values emphasizes the importance of standardized testing procedures and proper safety protocols.
Thermal decomposition of methyl 2,2,2-trifluoroethyl carbonate produces carbon oxides (carbon monoxide and carbon dioxide) and hydrogen fluoride as the primary decomposition products [24] [25]. The formation of hydrogen fluoride during thermal decomposition represents a significant safety concern due to the toxicity and corrosive nature of this compound. Appropriate ventilation and safety measures are essential when handling the compound at elevated temperatures or in situations where decomposition may occur.
The compound exhibits chemical stability under normal storage conditions but requires protection from moisture due to its hygroscopic nature [16] [3] [17] [24]. Storage recommendations include maintenance of cool, dry conditions and protection from strong oxidizing agents that may promote unwanted reactions [24] [25]. The use of inert gas atmospheres is recommended for long-term storage to minimize exposure to moisture and atmospheric oxygen.
Phase behavior studies indicate that methyl 2,2,2-trifluoroethyl carbonate exhibits typical liquid-phase properties at ambient conditions, with density values of 1.308 g/cm³ and refractive index of 1.328 [26] [27] [28]. These physical properties reflect the molecular composition and the influence of the trifluoroalkyl substituent on the overall molecular polarizability and packing efficiency.
Flammable;Irritant